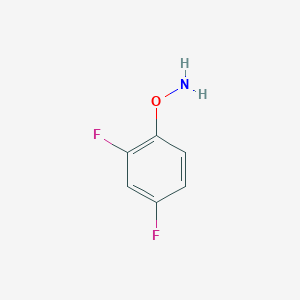

O-(2,4-Difluorophenyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

O-(2,4-difluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2 |

InChI Key |

XNCOIYWNDIMGRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)ON |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ketone Oxime Intermediates

One well-documented method involves the preparation of this compound through ketone oxime intermediates derived from 2,4-difluorobenzoyl compounds:

- Step 1: Condensation of 2,4-difluorobenzoyl derivatives (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol to form the corresponding ketone oxime hydrochloride.

- Step 2: Treatment of the ketone oxime intermediate with potassium hydroxide in methanol under controlled temperature (50–60 °C) for 2–3 hours to induce rearrangement or cyclization, yielding this compound derivatives or related intermediates.

- Step 3: Subsequent purification steps involving filtration, concentration, and recrystallization afford the target compound as a solid with high purity.

This method is notable for its scalability and reproducibility in industrial settings, especially in the synthesis of intermediates for pharmaceuticals such as Iloperidone.

Two-Step Synthesis from 2,4-Difluorophenyl Precursors

Although direct reports on this compound synthesis are limited, analogous procedures for related compounds like O-(2,4-dinitrophenyl)hydroxylamine provide a model:

- Step 1: Activation of the aromatic ring via substitution with a leaving group (e.g., halogen or sulfonyl group).

- Step 2: Nucleophilic attack by hydroxylamine at the activated position to form the O-aryl hydroxylamine.

- This approach has been demonstrated to be efficient for related aromatic hydroxylamines and may be adapted for the difluorophenyl analogue.

Reaction Conditions and Catalysts

- Solvents: Common solvents include methanol, ethanol, benzene, or aqueous dioxane depending on the reaction step.

- Bases: Potassium hydroxide, triethylamine, or sodium hydride are used to facilitate nucleophilic substitution or deprotonation.

- Temperature: Moderate heating (50–60 °C) is typically employed to drive the reaction to completion without decomposition.

- Catalysts: In certain advanced synthetic sequences involving difluorophenyl methanones, N,N′-dimethylbenzimidazolium iodide has been used as a catalyst to improve yields.

Comparative Data Table: Key Parameters in Preparation

Analytical and Structural Characterization

- Molecular weight and formula confirmation via mass spectrometry and elemental analysis.

- NMR spectroscopy to confirm the substitution pattern and integrity of the hydroxylamine group.

- Infrared spectroscopy to verify the presence of characteristic N–O and aromatic C–F bonds.

- Purity assessment by HPLC or GC to ensure the absence of side products or unreacted starting materials.

Applications and Synthetic Utility

This compound serves as a key intermediate in the synthesis of:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-(2,4-Difluorophenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(2,4-Difluorophenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to participate in redox reactions .

Comparison with Similar Compounds

Physical Properties

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 112.5°C

- Boiling Point : 387.1 ± 42.0°C (at 760 mmHg)

- Flash Point : 187.9 ± 27.9°C .

Comparison with Similar Compounds

The table below compares DPH with structurally or functionally related hydroxylamine derivatives:

Key Findings:

Aminating Efficiency: DPH outperforms MSH in N-amination reactions, achieving higher yields of substituted iminopyridinium ylides under milder conditions . In Mn(III)-catalyzed reactions, DPH forms reactive Mn(V)NH intermediates, enabling efficient amino group transfer to substrates like sinomenine .

MSH and DPPH are more moisture-sensitive, requiring anhydrous reaction conditions .

Functional Specificity :

Q & A

Basic: What are the optimal synthetic routes for O-(2,4-Difluorophenyl)hydroxylamine?

Answer:

Synthesis of this compound involves strategic fluorination and hydroxylamine functionalization. Key methods include:

- Nucleophilic Substitution : Reacting 2,4-difluorobenzyl halides with hydroxylamine derivatives under basic conditions (e.g., NaHCO₃) .

- Reductive Amination : Reducing imine intermediates formed from 2,4-difluorobenzaldehyde and hydroxylamine using catalysts like Pd/C or NaBH₄ .

- Mn-Catalyzed Amination : Using O-(2,4-dinitrophenyl)hydroxylamine (DPH) with Mn(III) catalysts for regioselective N-amination .

- Grignard Reactions : Introducing fluorinated aryl groups via organometallic intermediates, followed by hydroxylamine functionalization .

Key Considerations : Optimize solvent polarity (e.g., ethanol or THF) and reaction temperature (40–80°C) to enhance yields (typically 70–90%) .

Basic: How is this compound characterized in research settings?

Answer:

Characterization involves multi-technique validation:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positions (δ ~ -110 to -120 ppm for ortho/para-F), while ¹H NMR identifies hydroxylamine protons (δ 5.0–6.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 173.1 for C₆H₆F₂NO) .

- X-ray Crystallography : Resolves steric effects of fluorine substituents on molecular geometry .

- FT-IR : Detects N–O stretches (~930 cm⁻¹) and aromatic C–F vibrations (~1,200 cm⁻¹) .

Basic: What biological activities are associated with this compound?

Answer:

The compound exhibits:

- Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, MIC ~12.5 µg/mL) via disruption of membrane proteins .

- Enzyme Inhibition : Targets oxidoreductases (e.g., cytochrome P450) through redox interactions or active-site binding .

- Antifungal Properties : Disrupts ergosterol biosynthesis in Candida spp. (IC₅₀ ~15 µM) .

Methodological Note : Bioactivity assays should use standardized protocols (e.g., CLSI guidelines) with controls for fluorinated byproducts .

Advanced: How can researchers address contradictory data in biological activity studies of fluorinated hydroxylamines?

Answer:

Contradictions often arise from fluorination patterns or assay conditions. Mitigation strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2,4- vs. 2,5-difluoro substitution) to isolate positional effects .

- Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzyme active sites) .

- Batch Reprodubility Checks : Ensure consistent synthetic routes (e.g., avoiding trace metal contaminants in Mn-catalyzed reactions) .

Example : A study found 2,4-difluoro derivatives showed higher cytotoxicity than 2,5-difluoro analogs due to enhanced lipophilicity (logP ~1.8 vs. 1.5) .

Advanced: What is the role of this compound in enzyme inhibition studies?

Answer:

The compound acts as a reversible or irreversible inhibitor depending on target enzymes:

- Redox-Active Enzymes : Participates in single-electron transfer reactions, generating nitroxide radicals that disrupt catalytic cycles .

- Metalloenzymes : Chelates metal cofactors (e.g., Zn²⁺ in matrix metalloproteinases) via hydroxylamine and fluorine interactions .

Methodology : - Use stopped-flow kinetics to measure inhibition constants (Kᵢ).

- Employ site-directed mutagenesis to identify binding residues affected by fluorination .

Advanced: How does fluorination at the 2,4-positions influence the physicochemical properties of hydroxylamine derivatives?

Answer:

The 2,4-difluoro substitution enhances:

- Lipophilicity : logP increases by ~0.3–0.5 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.3 hours in hepatocyte assays) .

- Electronic Effects : Electron-withdrawing fluorines increase N–O bond polarization, boosting reactivity in nucleophilic substitutions .

Advanced: How does this compound compare to structurally similar hydroxylamines?

Answer:

Key Insight : 2,4-Difluoro substitution optimizes balance between lipophilicity and reactivity for therapeutic applications .

Advanced: What strategies improve the stability of this compound in aqueous solutions?

Answer:

Stability challenges include hydrolysis and oxidation. Solutions involve:

- pH Buffering : Store at pH 5–6 (acetate buffer) to minimize N–O bond cleavage .

- Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) for long-term storage .

- Antioxidants : Add 0.1% BHT to prevent radical formation during biological assays .

Data : Half-life increases from 8 hours (unbuffered) to 72 hours (pH 5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.